Ethyl 2-naphthylacetate
Description
Historical Context of Naphthalene (B1677914) Derivatives in Chemical Research
Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), is a white, crystalline solid composed of two fused benzene (B151609) rings. wikipedia.orgwikipedia.org Historically, it has been a cornerstone of industrial organic chemistry, primarily derived from coal tar, which can contain up to 10% naphthalene by weight. wikipedia.org From the 1960s to the 1990s, petroleum refining also became a significant source. wikipedia.org
The importance of naphthalene lies in its role as a precursor to a vast array of chemical derivatives. wikipedia.org These derivatives have been integral to the development of numerous sectors, including the manufacturing of dyes, pharmaceuticals, agricultural chemicals, and polymers. researchgate.netnih.gov For instance, the single largest industrial application of naphthalene is the production of phthalic anhydride (B1165640), a key component in the synthesis of resins, pigments, and plasticizers. wikipedia.org
Naphthalene derivatives such as naphthalenesulfonic acids and naphthols are crucial intermediates. researchgate.netrasayanjournal.co.in Naphthols, the monohydroxy derivatives of naphthalene, are used in perfumes, rubber antioxidants, and have been investigated for their antimicrobial properties. researchgate.netrasayanjournal.co.in The study of naphthalene and its derivatives has provided fundamental insights into aromatic chemistry, particularly electrophilic substitution reactions. rasayanjournal.co.in The development of processes to manufacture these derivatives, while largely established for many years, continues to evolve with improvements in equipment design and refining techniques to meet modern environmental standards. researchgate.net
Significance of Ester Functionality in Naphthyl Acetates
The ester functionality is central to the chemical reactivity and utility of naphthyl acetates. In compounds like 2-naphthyl acetate (B1210297) and its analogues, the ester group serves as a substrate for a class of enzymes known as esterases. ontosight.airesearchgate.net This property is widely exploited in biochemical and histochemical assays to detect and quantify esterase activity in various tissues and cell types. ontosight.aipscientifics.com For example, α-naphthyl acetate is a common non-specific substrate used to visualize general esterase distribution in cells, where enzymatic hydrolysis releases α-naphthol, which then reacts with a diazonium salt to produce a colored precipitate. researchgate.netpscientifics.com
This enzymatic susceptibility has significant implications in pharmacology and drug design. Esterases are often overexpressed in cancer cells compared to normal tissues, a characteristic that can be harnessed for targeted chemotherapy. researchgate.net Ester-containing prodrugs can be designed to be selectively activated by these enzymes within cancer cells, releasing the active therapeutic agent at the site of action. researchgate.net
Beyond biological applications, the ester group dictates the chemical behavior of naphthyl acetates. It can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, or transesterification to form a different ester. nih.gov The ester moiety also influences the compound's physical properties, such as solubility and boiling point, and can be chemically modified through reactions like reduction to form alcohol derivatives.
Contemporary Research Landscape of Ethyl 2-Naphthylacetate
This compound continues to be a relevant compound in modern chemical research, primarily as a versatile chemical intermediate and a specialized substrate. Its synthesis is typically achieved through the esterification of 2-naphthylacetic acid with ethanol (B145695), often catalyzed by a strong acid like anhydrous HCl or concentrated sulfuric acid.
Recent research highlights its application in various domains:
Catalytic Chemistry : The compound serves as a substrate in advanced catalytic reduction studies. For instance, manganese- or rhenium-catalyzed reductions of this compound using hydrosilanes have been shown to produce alkyl silyl (B83357) acetals in very high yields (94–99%).
Enzymatic Assays : It is employed as a chromogenic substrate for detecting esterase activity. The enzymatic hydrolysis of the ester can be monitored by measuring the absorbance of the product at a specific wavelength (313 nm).
Synthetic Chemistry : As a chemical intermediate, it undergoes a range of reactions including oxidation to form carboxylic acids, reduction to yield alcohol derivatives, and substitution reactions. Modern synthetic methodologies, such as the ultrasonically promoted synthesis of related compounds, demonstrate ongoing innovation in the preparation of naphthalene-based esters. bcrec.idresearchgate.net Research has detailed the kinetics of such reactions, investigating the effects of catalysts, temperature, and other conditions to optimize yield. bcrec.id
Biological Investigations : The lipophilic nature of the naphthalene ring combined with the ester group has led to investigations into the biological activities of this compound, including potential antimicrobial and anti-inflammatory effects.
The physical and chemical properties of this compound are foundational to its research applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Boiling Point | ~310 °C |
| Density | ~1.2 g/cm³ |
| Appearance | Not specified |
| Solubility | Lipophilic, favors organic solvents like ethyl acetate. |
Data sourced from multiple references. nih.govsynquestlabs.comuni.lu
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Resonances |
|---|---|
| ¹H NMR | Aromatic protons: δ 7.85–7.15 ppm; Methylene (B1212753) (CH₂) adjacent to ester oxygen: δ 4.05–4.30 ppm. |
| ¹³C NMR | Carbonyl carbon: δ 170.1–171.1 ppm. |
Data confirms the presence of the ester functional group and the naphthalene ring system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-naphthalen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMRIQALHUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292625 | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-70-2 | |
| Record name | Ethyl (2-naphthyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Naphthylacetate and Its Analogues
Esterification Reactions for Ethyl 2-Naphthylacetate Synthesis
Esterification remains a cornerstone for the synthesis of this compound, primarily involving the reaction of 2-naphthylacetic acid with ethanol (B145695). The choice between direct and indirect pathways often depends on the desired reaction kinetics, yield, and purity.
Direct Esterification (Fischer-Speier Esterification)
The most common direct method is the Fischer-Speier esterification, a condensation reaction between 2-naphthylacetic acid and an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comnumberanalytics.com This acid-catalyzed reaction is reversible, and to drive the equilibrium toward the product (the ester), either the alcohol is used in large excess or the water formed during the reaction is continuously removed. numberanalytics.comlibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.org
Indirect Esterification
Indirect methods involve the conversion of the carboxylic acid into a more reactive intermediate. A prevalent approach is the formation of an acyl chloride. 2-Naphthylacetic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce 2-naphthylacetyl chloride. orgsyn.org This highly reactive acyl chloride is then reacted with ethanol to yield this compound. This method often results in higher yields and avoids the equilibrium limitations of direct esterification.
Another sophisticated indirect route is the Arndt-Eistert synthesis. This procedure involves converting the acid chloride (1-naphthoyl chloride in a related synthesis) into a diazoketone intermediate using diazomethane. orgsyn.orgorgsyn.org The subsequent Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., silver benzoate) and ethanol yields the homologated ester, ethyl 1-naphthylacetate (B1228651). orgsyn.orgorgsyn.org While effective, this method requires the handling of hazardous diazomethane. orgsyn.org
The choice of catalyst is critical in direct esterification, significantly influencing reaction rates and yields.
Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for Fischer esterification. masterorganicchemistry.com They increase both the reaction rate and the final yield by acting as a catalyst and a dehydrating agent (in the case of concentrated H₂SO₄). scienceready.com.au
Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to assist in the direct esterification of carboxylic acids. mdpi.com In a study, TiCl₄ facilitated the esterification of naphthylacetic acid with 3-phenyl propanol, resulting in a 50% yield at room temperature. mdpi.com
Mixed Catalyst Systems: Combinations of catalysts can exhibit synergistic effects. A mixed system of Fe₂(SO₄)₃·4H₂O and concentrated H₂SO₄ has been reported as a highly efficient catalyst for the esterification of various acids, including 1-naphthylacetic acid. researchgate.net This system significantly improved yields and reduced reaction times compared to using either catalyst alone. researchgate.net
Coupling Reagents: Modern coupling reagents offer rapid and mild alternatives. The reagent 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been used to mediate the esterification of 2-naphthylacetic acid. acs.orgacs.org In a nonalcoholic solvent like acetonitrile (B52724) (MeCN) with N,N-diisopropylethylamine (DIEA) as a base, this method achieved an 85% yield in just one minute. acs.orgacs.org
| Catalyst System | Reactants | Solvent | Yield (%) | Reaction Time | Conditions | Reference |
|---|---|---|---|---|---|---|
| H₂SO₄ (Concentrated) | Carboxylic Acid + Alcohol | Excess Alcohol | High | Hours | Reflux | masterorganicchemistry.comscienceready.com.au |
| TiCl₄ | Naphthyl Acetic Acid + 3-Phenyl Propanol | Dichloromethane (B109758) | 50 | 10 h | Room Temperature | mdpi.com |
| Fe₂(SO₄)₃·4H₂O / H₂SO₄ | 1-Naphthylacetic Acid + Methanol/Ethanol | Methanol/Ethanol | >95 | 1-2 h | Reflux | researchgate.net |
| NDTP / DIEA | 2-Naphthylacetic Acid + Methanol | Acetonitrile (MeCN) | 85 | 1 min | Stirring at RT | acs.orgacs.org |
Alkylation and Arylation Strategies in Naphthyl Acetate (B1210297) Synthesis
The synthesis of structural analogues, such as those containing an ether linkage, relies on alkylation strategies. These methods are crucial for producing compounds like ethyl 2-(naphthalen-2-yloxy)acetate.
The O-alkylation of a naphthol is a primary route to synthesizing naphthyloxy acetates. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of a naphthol to form a nucleophilic naphthoxide ion, which then attacks an alkyl halide. For the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, 2-naphthol (B1666908) (also known as β-naphthol) is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). semanticscholar.org The reaction is typically performed in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972) or chlorobenzene (B131634). The base deprotonates the hydroxyl group of 2-naphthol, and the resulting naphthoxide ion undergoes a nucleophilic substitution reaction with the ethyl haloacetate to form the ether bond.
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, making it highly suitable for O-alkylation. semanticscholar.org In the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, a solid-liquid PTC system is employed. semanticscholar.orgbcrec.id The reactants consist of solid potassium carbonate (base) and a solution of 2-naphthol and ethyl bromoacetate in an organic solvent like chlorobenzene. semanticscholar.org
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), is added to the system. semanticscholar.orgbcrec.id The mechanism involves the TBAB catalyst exchanging its bromide anion for the naphthoxide anion (formed at the solid-liquid interface) to create a lipophilic ion pair, [ArO⁻Q⁺]. This ion pair is soluble in the organic phase, where it can readily react with ethyl bromoacetate to form the final product and regenerate the catalyst. This technique avoids potential side reactions like the hydrolysis of the ester product that could occur in aqueous alkaline solutions. semanticscholar.org
Research has shown that the reaction rate is significantly enhanced by this method. Kinetic studies demonstrate that the reaction follows pseudo-first-order kinetics. semanticscholar.orgbcrec.id
| Condition | Catalyst | Apparent Rate Constant (k_app) (min⁻¹) | Reference |
|---|---|---|---|
| Conventional Stirring (600 rpm) | TBAB | 6.42 × 10⁻³ | semanticscholar.orgbcrec.id |
| Ultrasound (28 kHz) | TBAB | 13.51 × 10⁻³ | semanticscholar.org |
| Ultrasound (40 kHz) | TBAB | 25.22 × 10⁻³ | semanticscholar.orgbcrec.id |
| No Catalyst | None | Very Little Reaction | semanticscholar.org |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues to reduce environmental impact. A key focus is the use of alternative energy sources to enhance reaction efficiency.
Ultrasonication has emerged as a significant green technique. researchgate.net In the phase-transfer catalyzed synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, the application of ultrasound irradiation (e.g., at 40 kHz) has been shown to dramatically increase the reaction rate. semanticscholar.orgbcrec.id The apparent rate constant (k_app) for the reaction with TBAB as a catalyst under 40 kHz ultrasound was 25.22×10⁻³ min⁻¹, nearly four times faster than the rate under conventional mechanical stirring (6.42×10⁻³ min⁻¹). semanticscholar.orgbcrec.id This acceleration is attributed to the phenomenon of cavitation, which enhances mass transfer between the solid and liquid phases. This increased efficiency leads to shorter reaction times, reduced energy consumption, and often cleaner product formation. researchgate.net
Other green approaches include the development of environmentally friendly catalytic systems. For instance, the selective acetylation of 2-naphthol to 2-naphthyl acetate has been achieved using nickel nitrate (B79036) as a catalyst with acetic acid, which is a more benign acetylating agent than acetyl chloride. sciencepublishinggroup.comresearchgate.net Furthermore, strategies that utilize readily available, low-cost raw materials and employ mild reaction conditions to minimize side reactions and environmental pollution are central to green synthesis. dergipark.org.tr The development of catalyst-free synthesis methods, such as certain ultrasound-assisted reactions, also represents a significant step towards more sustainable chemical production. researchgate.net
Atom Economy Maximization in Synthetic Routes
The principle of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The traditional synthesis of this compound often involves the Fischer-Speier esterification of 2-naphthylacetic acid with ethanol. wikipedia.orgsciencemadness.org While effective, this method generates water as a byproduct, which inherently lowers the atom economy.
To enhance atom economy, alternative synthetic strategies are being explored. Addition reactions, for example, are intrinsically more atom-economical. A hypothetical, highly atom-economical route could involve the direct catalytic carboxylation of 2-vinylnaphthalene (B1218179) with carbon monoxide and ethanol using a suitable transition metal complex. This process would theoretically incorporate all reactant atoms into the final this compound product.
Utilization of Safer Solvents and Reaction Media
The selection of solvents plays a critical role in the environmental footprint of a chemical synthesis. Traditional methods for producing this compound may utilize hazardous volatile organic compounds (VOCs) such as benzene (B151609) or toluene. usc.edu Green chemistry promotes the use of safer alternatives to mitigate environmental and health risks. usc.edu
One such alternative is the use of supercritical fluids, like supercritical carbon dioxide (scCO₂), which is non-toxic and non-flammable. Another class of greener solvents is ionic liquids (ILs), which are salts that are liquid at low temperatures. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive replacements for conventional organic solvents. In some cases, acidic ionic liquids can even function as both the solvent and the catalyst in esterification reactions, streamlining the process. mdpi.com
Water is considered the ultimate green solvent. While the low solubility of 2-naphthylacetic acid in water presents a challenge for direct esterification, techniques such as phase-transfer catalysis can be employed to facilitate the reaction in an aqueous medium. bcrec.idsemanticscholar.org Research has shown that a small amount of water can play a significant role in solid-liquid phase transfer catalysis for the synthesis of related compounds. bcrec.idsemanticscholar.org
| Solvent Type | Examples | Advantages in Synthesis |
|---|---|---|
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, easily removable, tunable properties. |
| Ionic Liquids | Acidic Ionic Liquids | Low volatility, high thermal stability, can act as both solvent and catalyst. mdpi.com |
| Benign Solvents | Water | Environmentally friendly, non-toxic, readily available. bcrec.idsemanticscholar.org |
Energy-Efficient Synthesis Protocols (e.g., Ultrasonication, Microwave Irradiation)
To curb the energy demands of chemical synthesis, alternative energy sources are being investigated. researchgate.net
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has proven to be a powerful technique for accelerating chemical reactions. derpharmachemica.comsioc-journal.cnajol.info Microwaves directly and rapidly heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes. scielo.org.mx This can also lead to higher yields and product purities. The synthesis of this compound and its analogues can be expedited using microwave irradiation, sometimes even in the absence of a solvent, further bolstering the green credentials of the process. nih.gov
| Energy Source | Principle | Advantages in this compound Synthesis |
|---|---|---|
| Ultrasonication | Acoustic cavitation creates localized high temperature and pressure. nih.gov | Reduced reaction times, milder conditions, and lower energy input. bcrec.idsemanticscholar.org |
| Microwave Irradiation | Direct and rapid heating of polar molecules. | Dramatically reduced reaction times, higher yields, and potential for solvent-free conditions. scielo.org.mxnih.gov |
Novel Catalytic Systems for Enhanced this compound Synthesis
The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of this compound synthesis.
Homogeneous Catalysis Development (e.g., Nickel-based systems for related acetylation)
Homogeneous catalysts exist in the same phase as the reactants, which allows for high activity and selectivity. britannica.comresearchgate.net While specific literature on nickel-catalyzed synthesis of this compound is limited, related acetylation and acylation reactions using nickel catalysts provide valuable insights. sioc-journal.cnrsc.orgsioc-journal.cnchemrxiv.orgacs.org For instance, an environmentally friendly protocol for the selective acetylation of 2-naphthol to 2-naphthyl acetate using nickel-based homogeneous catalysts has been developed. researchgate.netsciencepublishinggroup.com In this study, nickel nitrate demonstrated the best catalytic performance among various nickel salts, achieving high conversions with acetic acid as the acetylating agent. researchgate.netsciencepublishinggroup.com
| Catalyst (30mg) | Acylating Agent | Conversion (%) |
|---|---|---|
| Ni(NO₃)₂ | Acetic acid | 90 |
| Ni(NO₃)₂ | Acetic anhydride (B1165640) | 35 |
| Ni(NO₃)₂ | Acetyl chloride | 60 |
Heterogeneous Catalysis and Supported Catalysts
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant practical advantages, including easy separation from the product and reusability. frontiersin.org This simplifies the work-up process and contributes to a more sustainable and cost-effective synthesis. For the esterification of 2-naphthylacetic acid, solid acid catalysts can be used as alternatives to traditional mineral acids. Examples include ion-exchange resins, zeolites, and supported catalysts where the active species is immobilized on a solid support like silica (B1680970) or alumina. These materials can be easily filtered out at the end of the reaction and often reused multiple times without significant loss of activity. The use of heterogeneous catalysts also minimizes the corrosive waste streams associated with homogeneous acid catalysts. google.com
Stereoselective Synthesis of Chiral this compound Derivatives
While this compound itself is not chiral, its derivatives can possess chirality. The synthesis of specific stereoisomers (enantiomers or diastereomers) of these derivatives is of great interest, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired therapeutic effect.
One powerful strategy for achieving stereoselectivity is asymmetric catalysis , which employs a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of an α,β-unsaturated ester using a chiral transition metal catalyst can produce a chiral α-arylpropionic acid derivative with high enantiomeric excess.
Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent reaction to occur from a specific direction, thereby creating the desired stereocenter. After the transformation, the auxiliary is removed.
Enzymatic resolutions offer a biocatalytic route to chiral compounds. In this method, an enzyme, such as a lipase (B570770), selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
Mechanistic Investigations and Chemical Reactivity of Ethyl 2 Naphthylacetate
Hydrolytic Pathways of Ethyl 2-Naphthylacetate Esters
The ester linkage in this compound is susceptible to hydrolysis through several catalytic pathways, including enzymatic and chemical methods. These processes are fundamental in understanding the compound's stability and reactivity in different chemical environments.
Enzymatic Hydrolysis Mechanisms (e.g., by α-Chymotrypsin and Lipases)
Enzymes, with their high specificity and efficiency, are potent catalysts for the hydrolysis of esters like this compound. α-Chymotrypsin and various lipases have been extensively studied for their ability to cleave the ester bond in naphthyl acetate (B1210297) derivatives.
The hydrolysis of 2-naphthyl acetate by α-chymotrypsin has been shown to follow the Michaelis-Menten kinetic model. researchgate.netresearchgate.net This mechanism involves the formation of an enzyme-substrate complex, followed by a two-step "ping-pong" process. libretexts.org In the first step, the serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate and the release of the alcohol portion (ethanol in the case of this compound). An acyl-enzyme intermediate is formed, which is subsequently hydrolyzed by water in the second step, regenerating the free enzyme and releasing the carboxylic acid (2-naphthylacetic acid). libretexts.orgopenmopac.net The catalytic activity of α-chymotrypsin can be influenced by the presence of surfactants, which can alter the enzyme's conformation and the partitioning of the substrate. researchgate.net
Lipases are another class of enzymes that effectively catalyze the hydrolysis of esters. mdpi.com The lipase-catalyzed hydrolysis of 2-naphthyl esters has been investigated in biphasic systems, where the reaction occurs at the interface between the aqueous and organic phases. nih.gov This interfacial activation is a key characteristic of lipase (B570770) catalysis. researchgate.netdiva-portal.org The mechanism also generally adheres to Michaelis-Menten kinetics. nih.govresearchgate.net The catalytic triad (B1167595) in the lipase active site (typically serine, histidine, and aspartate/glutamate) facilitates the nucleophilic attack on the ester's carbonyl carbon, similar to the mechanism of α-chymotrypsin. diva-portal.org Lipases from various sources, such as Candida antarctica and Rhizopus oryzae, have been employed for the hydrolysis and synthesis of a wide range of esters, including those with bulky groups like the naphthyl moiety. mdpi.comnih.gov
| Enzyme | Substrate (Analog) | Kinetic Model | Key Mechanistic Features |
| α-Chymotrypsin | 2-Naphthyl acetate | Michaelis-Menten | Formation of an acyl-enzyme intermediate, "ping-pong" mechanism. researchgate.netlibretexts.org |
| Lipase | 2-Naphthyl esters | Michaelis-Menten | Interfacial activation, catalytic triad involvement. nih.govdiva-portal.org |
Acid- and Base-Catalyzed Hydrolysis Kinetics
The hydrolysis of this compound can also be achieved through conventional chemical means, with the rate being significantly influenced by pH. Both acid and base catalysis proceed through distinct mechanisms.
Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen of the ester. nih.gov This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.govepa.gov The subsequent steps involve proton transfers and the elimination of ethanol (B145695) to yield the carboxylic acid and regenerate the acid catalyst. nih.gov The reaction is typically first-order with respect to both the ester and the acid catalyst. scribd.comscribd.com For related esters, an inverse solvent kinetic isotope effect (kH₃O⁺/kD₃O⁺ < 1) has been observed, which is consistent with a mechanism involving a pre-equilibrium protonation step.
| Catalysis Type | Key Mechanistic Steps | Kinetic Order |
| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of alcohol. | First-order in ester and acid. scribd.comscribd.com |
| Base-Catalyzed | 1. Nucleophilic attack by hydroxide (B78521) ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of alkoxide leaving group. 4. Deprotonation of the carboxylic acid. | First-order in ester and base. nih.gov |
Derivatization and Functionalization Reactions of the Naphthyl Moiety
The naphthyl group of this compound offers a platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitution on the Naphthyl Ring
The electron-rich naphthalene (B1677914) ring system is amenable to electrophilic aromatic substitution reactions. The directing effects of the substituent at the 2-position (the -CH₂COOEt group) will influence the position of substitution. Generally, the α-positions (1, 4, 5, and 8) of the naphthalene ring are more reactive towards electrophiles than the β-positions (3, 6, and 7).
Nitration of naphthyl derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. For a 2-substituted naphthalene, the incoming nitro group is expected to substitute at one of the activated α-positions. Side-chain nitration has also been observed in some dimethylnaphthalene systems under specific conditions. cdnsciencepub.com
Bromination of 2-substituted naphthalenes, such as 2-naphthyl benzoate, has been shown to occur at the 1-position when the reaction is carried out in glacial acetic acid with bromine and a trace of iron powder. sci-hub.se This indicates a preference for substitution at the adjacent α-position.
Nucleophilic Reactions at the Ester Carbonyl
The ester functionality of this compound is a key site for nucleophilic attack, enabling its conversion into other carboxylic acid derivatives.
Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comchemistrysteps.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone and an alkoxide. masterorganicchemistry.com The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated upon workup to yield the tertiary alcohol. masterorganicchemistry.comchemistrysteps.com
Ammonolysis: The reaction of esters with ammonia, known as ammonolysis, yields an amide and an alcohol. youtube.com For this compound, this reaction would produce 2-naphthylacetamide and ethanol. This reaction is generally slower than hydrolysis. youtube.com
Photochemical Transformations Involving Naphthyl Acetate Scaffolds (e.g., Photo-Fries rearrangements)
Naphthyl acetates are known to undergo the Photo-Fries rearrangement , a photochemical reaction that converts an aryl ester into hydroxy aryl ketones upon irradiation with UV light. asianpubs.org This reaction proceeds via the homolytic cleavage of the ester's carbon-oxygen bond, generating a radical pair within a solvent cage. researchgate.netrit.edu
Upon excitation to an excited singlet state, the naphthyl acetate molecule can undergo intersystem crossing to a triplet state or directly cleave to form a naphthoxyl radical and an acetyl radical. acs.org This radical pair can either recombine within the solvent cage to form ortho- and para-acetylnaphthols or diffuse out of the cage to form other products, such as the parent naphthol by abstracting a hydrogen atom from the solvent. asianpubs.orgresearchgate.net
For 2-naphthyl acetate, the Photo-Fries rearrangement primarily yields 1-acetyl-2-naphthol. asianpubs.org The quantum yield of the reaction, which is a measure of its efficiency, is dependent on the solvent and other reaction conditions. acs.org For the related 1-naphthyl acetate, quantum yields for the decay of the excited singlet state have been reported as 0.17 in acetonitrile (B52724) and 0.42 in methanol. acs.org
| Photochemical Reaction | Intermediate Species | Major Products from 2-Naphthyl Acetate |
| Photo-Fries Rearrangement | Naphthoxyl radical and acetyl radical pair in a solvent cage. researchgate.netrit.edu | 1-Acetyl-2-naphthol, 2-Naphthol (B1666908). asianpubs.org |
Reaction Kinetics and Thermodynamics of this compound Transformations
Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not extensively documented in the available literature. However, the reactivity of this compound can be understood by examining the principles of ester hydrolysis and the behavior of related compounds like naphthyl acetates and simple alkyl esters such as ethyl acetate.
The most common transformation for esters is hydrolysis, which can be catalyzed by acid or base, or occur under neutral conditions. The base-catalyzed hydrolysis of esters, known as saponification, generally proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. epa.gov
Kinetic studies on the alkaline hydrolysis of 4-substituted 1-naphthyl acetates show that the reaction follows second-order kinetics. The rate of this reaction is influenced by the nature of substituents on the naphthyl ring. Similarly, the ammonolysis of these esters has been investigated, revealing mechanisms that range from general base catalysis to simple unassisted nucleophilic substitution, depending on the electronic properties of the substituents. These findings suggest that the reactivity of the ester group in naphthyl-containing compounds is sensitive to the electronic environment of the aromatic system.
Table 1: Reaction Thermochemistry Data for Ethyl Acetate Hydrolysis This table presents data for the hydrolysis of ethyl acetate (C₄H₈O₂ + H₂O = C₂H₆O + C₂H₄O₂) as an illustrative example of ester thermodynamics.
| Thermodynamic Quantity | Value | Units | Conditions | Source |
| Enthalpy of Reaction (ΔrH°) | 3.7 ± 0.2 | kJ/mol | Liquid Phase | nist.gov |
The activation energy (Ea) is a critical parameter in reaction kinetics, representing the energy barrier that must be overcome for a reaction to occur. longdom.org For the gas-phase pyrolysis of ethyl acetate, which proceeds through a six-membered cyclic transition state, computational studies using the PM3 semi-empirical method have been performed to determine the activation parameters. academicjournals.org These calculations provide a theoretical basis for understanding the energy requirements and the geometry of the transition state in ester elimination reactions. academicjournals.org
Conformational Analysis and Molecular Dynamics of this compound and Related Esters
The spatial arrangement and dynamic behavior of this compound are crucial for understanding its interactions and reactivity. While direct studies on this specific molecule are limited, research on the closely related model compound 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA) provides significant insights into the conformational properties of the 2-naphthylacetate moiety. rsc.orgresearchgate.net
Molecular dynamics (MD) simulations and conformational analysis reveal distinct preferences for the orientation of different parts of the molecule. rsc.org The analysis of MD trajectories for ANA indicates that the preferred orientation for the bond between the aromatic ring and the adjacent methylene (B1212753) group (Car–CH₂) is one where the plane formed by the Car–CH₂–C* bonds is roughly perpendicular to the naphthyl group (corresponding to a dihedral angle, ϕ, of approximately ±90°). rsc.orgresearchgate.net
Furthermore, the conformation around the CH₂–C* bond shows a strong energetic penalty for the trans orientation, which is disfavored by about 1.5 kcal mol⁻¹ compared to the gauche conformation. rsc.orgresearchgate.net Studies on simpler esters like ethyl acetate and methyl propanoate show a general preference for a cis (or syn) arrangement of the OC–X–C atoms (where X is the ester oxygen), as this conformation is more stable. researchgate.net The rotational barrier for the OC–O–C bond in methyl acetate has been calculated to be between 11 and 13 kcal/mol. researchgate.net
Molecular dynamics simulations have been used to probe the dynamic behavior of the ANA model compound at various temperatures. researchgate.netacs.org These simulations, performed in a canonical ensemble, help in understanding how the molecule samples different conformations over time. researchgate.netacs.org At 300 K, the molecule does not appear to sample the entire conformational space within the simulation time, but at higher temperatures (500 K, 750 K, and 1000 K), the time-dipole correlation function can be evaluated to describe the molecule's rotational dynamics. researchgate.netacs.org
Table 2: Conformational Energy Parameters for a Naphthylacetate-related Model Compound (ANA) Data derived from molecular dynamics analysis of 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA). rsc.org
| Interaction / Segment | Description | Conformational Preference | Energy (kcal mol⁻¹) |
| CH₂–C* bond | Stability of gauche vs. trans | gauche favored | ~1.5 (destabilization of trans) |
| O–CH₂ bond in O–CH₂–CH₂–O | Stability of trans vs. gauche | trans favored | Eσ ≈ 1.2 |
| CH₂–CH₂ bond in O–CH₂–CH₂–O | Stability of gauche vs. trans | gauche favored | Eσ1 ≈ -0.9 |
| Second-order interactions (gauche states) | Stability of g±g∓ vs. g±g± | Opposite (g±g∓) favored | Eω ≈ -1.0 |
| Second-order interactions (gauche states) | Stability of g±g± vs. trans | Identical (g±g±) favored | Eγ ≈ -0.6 |
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Naphthylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the connectivity and spatial arrangement of atoms can be meticulously mapped.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)
The ¹H NMR spectrum of ethyl 2-naphthylacetate provides crucial information about the different types of protons and their neighboring environments. The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) will appear as a triplet. The methylene protons of the acetate (B1210297) group (-CH2-CO) will be observed as a singlet. The seven protons of the naphthyl group will produce a complex multiplet pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group is characteristically found in the downfield region. The naphthyl ring will show a set of signals in the aromatic region, while the carbons of the ethyl group and the acetate methylene will appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Naphthyl-H | ~7.4 - 8.2 (m) | ~125 - 135 |
| -CH₂- (acetate) | ~3.8 (s) | ~41 |
| -O-CH₂- (ethyl) | ~4.2 (q) | ~61 |
| -CH₃ (ethyl) | ~1.3 (t) | ~14 |
| C=O | - | ~171 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, NOESY)
Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.orgnanalysis.com In this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. nanalysis.com It would also reveal the intricate coupling network within the naphthyl ring protons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orghuji.ac.il This is particularly useful for determining the three-dimensional structure and conformation of a molecule. libretexts.org For this compound, NOESY could reveal spatial proximities between the acetate methylene protons and certain protons on the naphthyl ring, helping to define the preferred orientation of the side chain relative to the ring system.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. spectroscopyonline.com A prominent peak will be the C=O stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester will also be visible, usually as two bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and acetate methylene groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene (B1677914) ring will be found in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 - 1750 |
| C-O (Ester) | Stretch | ~1000 - 1300 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Aromatic C=C | Stretch | ~1400 - 1600 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.orgthermofisher.com For this compound, the symmetric breathing vibrations of the naphthalene ring are expected to be strong in the Raman spectrum. The C=O stretch is also Raman active. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the unequivocal identification of the compound. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. dtu.dk By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the exact molecular formula can be confirmed. For this compound (C₁₄H₁₄O₂), the expected exact mass is 214.0994 g/mol . nih.gov HRMS analysis would provide an experimental mass value that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. dtu.dk Fragmentation patterns observed in the mass spectrum can also provide additional structural information. For instance, a common fragment would be the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies
The electronic transitions of this compound are characterized by its UV-Visible absorption and fluorescence spectra, which are primarily influenced by the naphthalene moiety.
The UV-Visible spectrum of the ethyl acetate fraction of similar compounds shows a number of absorption peaks in the region of 200 nm to 250 nm, with a maximum absorption peak typically around 205 nm. researchgate.net For comparison, studies on 1-naphthyl acetate, a related compound, identify three main absorption regions: 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net The absorption spectrum of 1-naphthyl acetate is noted to be shifted to longer wavelengths compared to unsubstituted naphthalene. researchgate.net The hydrolysis of 2-naphthyl acetate, another related compound, can be monitored spectrophotometrically by observing the increase in absorbance of the product, 2-naphthol (B1666908), at a wavelength of 328 nm. researchgate.net
Fluorescence spectroscopy provides further information on the excited states of the molecule. The fluorescence emission spectra of related naphthalene derivatives are sensitive to the polarity of the solvent. rsc.org For instance, a decrease in solvent polarity can lead to a decrease in fluorescence intensity. rsc.org In studies of enzyme-catalyzed hydrolysis, the intrinsic fluorescence of the enzyme can be altered by its interaction with 2-naphthyl acetate, suggesting changes in the enzyme's conformation. researchgate.net
| Spectroscopic Data for Naphthalene Derivatives | |
| Technique | Observation |
| UV-Visible Absorption (1-Naphthyl Acetate) | Three absorption regions: 200-240 nm, 240-300 nm, 300-350 nm. researchgate.net |
| UV-Visible Absorption (Ethyl Acetate Fraction) | Maximum absorption peak around 205 nm. researchgate.net |
| Fluorescence Emission | Intensity is sensitive to solvent polarity. rsc.org |
Solid-State Structure Determination of this compound and Derivatives
The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of this compound.
X-ray Single Crystal Diffraction Analysis
While a specific crystal structure for this compound is not detailed in the provided search results, the general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution within the crystal, leading to the elucidation of the atomic arrangement. uhu-ciqso.es
Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netdergipark.org.tr This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal.
| Contribution of Intermolecular Contacts to Crystal Packing for a Related Ethyl Acetate Derivative nih.gov | |
| Contact Type | Percentage Contribution |
| H···H | 43.6% |
| C···H/H···C | 15.6% |
| O···H/H···O | 14.9% |
| N···H/H···N | 11.2% |
Dielectric Relaxation Spectroscopy for Molecular Mobility Studies
Dielectric relaxation spectroscopy is employed to study the molecular dynamics and mobility of molecules in response to an applied electric field. Studies on 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA), a model compound for the side chain of related polymers, provide significant insights. acs.orgresearchgate.net
The complex dielectric permittivity (ε*) of ANA was measured as a function of both temperature (from -130 to 0 °C) and frequency (from 10⁻⁴ to 10² kHz). acs.org The loss component (ε'') shows a prominent peak, with the maximum for 1 Hz located at -43 °C, which is close to its calorimetric glass transition temperature (Tg). acs.org This primary relaxation, known as the α-relaxation, is associated with the cooperative motions of the molecules and is a characteristic feature of the glass-rubber transition. scitation.orgcsic.es
In the glassy state, at very low frequencies, two sub-glass relaxations (β and γ) are observed. csic.es The fact that these two relaxations appear as Debye peaks suggests they are related to conformational transitions around the CH₂–CH₂ and CH₂–O bonds within the molecule's side chain. csic.es A comparison of the relaxation behavior of the model compound with that of polymers containing the same side group helps to determine the effect of molecular connectivity on the dielectric relaxation behavior. researchgate.net
| Dielectric Relaxation Data for 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA) | |
| Parameter | Value/Observation |
| Temperature Range | -130 to 0 °C acs.org |
| Frequency Range | 10⁻⁴ to 10² kHz acs.org |
| α-Relaxation Peak (1 Hz) | -43 °C acs.org |
| Sub-glass Relaxations | Two Debye-type peaks observed, related to conformational transitions. csic.es |
Computational and Theoretical Chemistry Studies of Ethyl 2 Naphthylacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of ethyl 2-naphthylacetate at the atomic level. These methods allow for a detailed analysis of the molecule's electronic landscape and its implications for chemical reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the optimized molecular geometry and total energy of this compound. By employing functionals like B3LYP with various basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netelixirpublishers.com For instance, DFT calculations can reveal the precise spatial arrangement of the naphthyl group relative to the acetate (B1210297) moiety, which is crucial for understanding its chemical behavior.
DFT calculations also provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the three-dimensional shape, which influences physical and chemical properties. |
| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Allows for the comparison of the stability of different conformations or isomers. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to act as an electron donor in chemical reactions. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the ability to act as an electron acceptor in chemical reactions. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. researchgate.net |
Prediction of Spectroscopic Properties (e.g., UV/Vis Spectra)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including the UV/Vis spectra of this compound. faccts.de These calculations can forecast the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. lumenlearning.comresearchgate.net
By simulating the electronic transitions between molecular orbitals, TD-DFT can help assign the observed absorption bands to specific electronic excitations, such as π → π* transitions within the naphthalene (B1677914) ring. lumenlearning.com The accuracy of these predictions is often enhanced by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).
| Spectroscopic Parameter | Computational Prediction | Experimental Correlation |
| λmax (Wavelength of Maximum Absorbance) | Calculated from the energy difference between the ground and excited states. | Corresponds to the peaks in the experimental UV/Vis spectrum. lumenlearning.com |
| Oscillator Strength | A measure of the probability of an electronic transition. | Relates to the molar absorptivity (ε) or intensity of the absorption band. |
| Electronic Transitions | Identification of the orbitals involved in the excitation (e.g., HOMO to LUMO). | Provides a theoretical basis for the assignment of spectral bands. faccts.de |
Molecular Modeling and Simulation of Conformational Landscapes
The flexibility of the ethyl acetate side chain in this compound gives rise to multiple possible conformations. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore this conformational landscape. rsc.org These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. rsc.org
Conformational analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. libretexts.org For this compound, this involves studying the rotation around the single bonds connecting the naphthyl group, the methylene (B1212753) bridge, and the ester group. The relative populations of different conformers at a given temperature can be estimated from their calculated energies. For a related compound, 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate, molecular dynamics simulations have shown that the preferred orientation for the Car–CH2 bond is when the plane of the Car–CH2–C* bonds is nearly perpendicular to the aromatic group. rsc.org
Intermolecular Interactions and Binding Studies
Understanding the intermolecular interactions of this compound is key to predicting its behavior in condensed phases and its binding affinity to other molecules. Computational methods can quantify various non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. The naphthalene moiety allows for π-π stacking interactions with other aromatic systems.
Techniques like Atoms in Molecules (AIM) theory can be used to analyze the electron density distribution and characterize the nature and strength of these interactions. nih.govrsc.org Molecular docking simulations can predict how this compound might bind to the active site of an enzyme or a receptor, providing insights into its potential biological activity. These studies are crucial for structure-activity relationship (SAR) analyses.
Quantitative Structure-Property Relationships (QSPR) for Naphthyl Acetates
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. lew.ronih.gov For naphthyl acetates, QSPR models can be developed to predict properties like boiling point, refractive index, or chromatographic retention times based on calculated molecular descriptors. lew.ronih.govnih.gov
These descriptors, which can be topological, geometrical, or electronic, are derived from the molecular structure. mdpi.com By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model is built. nih.govresearchgate.net Such models are valuable for estimating the properties of new, unsynthesized naphthyl acetate derivatives, thereby guiding the design of compounds with desired characteristics.
Applications of Ethyl 2 Naphthylacetate in Contemporary Organic Synthesis
Ethyl 2-Naphthylacetate as a Strategic Building Block in Complex Molecule Synthesis
The rigid and sterically defined naphthyl group, combined with the synthetically flexible ethyl acetate (B1210297) portion, renders this compound an important starting point for the construction of intricate molecular architectures. Its derivatives have been successfully incorporated into the total synthesis of natural products and other complex bioactive molecules.
A notable example is the use of a related naphthyl acetate derivative in the total synthesis of (±)-Nudenoic acid. In this synthesis, an ethyl acetate moiety attached to a substituted naphthyl core serves as a crucial intermediate, which is further elaborated to construct the target molecule's complex framework. nycu.edu.tw The synthesis involves a key step where the ethyl ester is hydrolyzed to the corresponding carboxylic acid, demonstrating the utility of the ester as a masked carboxyl group. nycu.edu.tw
Furthermore, the core structure of 2-naphthylacetic acid, the parent acid of this compound, is utilized in multicomponent reactions. For instance, in the Ugi reaction, 2-naphthylacetic acid can be employed as the acid component to generate complex N-acyl hydroxyphenylglycine amides, which are polyphenolic amino acid derivatives. uminho.pt This highlights the role of the naphthylacetate scaffold in rapidly building molecular complexity from simple precursors.
The Reformatsky reaction provides another avenue for incorporating the naphthylacetate structure. Ethyl 2-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetate, prepared from 2-tetralone (B1666913) and ethyl bromoacetate (B1195939), serves as a precursor to 3,4-dihydro-2-naphthylacetic acid, a valuable synthetic intermediate. researchgate.net These examples underscore the strategic importance of the this compound framework in providing access to diverse and complex molecular targets.
Table 1: Examples of Complex Molecules Synthesized Using Naphthylacetate Scaffolds
| Target Molecule/Class | Precursor Derived from Naphthylacetate | Synthetic Strategy | Reference |
|---|---|---|---|
| (±)-Nudenoic Acid | Ethyl 2-[rel-(4aR,8R,8aR)-4,8a-Dimethyl-1,2,3,4,4a,7,8,8a)-octahydro-4a-naphthyl)acetate | Total Synthesis | nycu.edu.tw |
| N-acyl hydroxyphenylglycine amides | 2-Naphthylacetic acid | Ugi Multicomponent Reaction | uminho.pt |
| 3,4-Dihydro-2-naphthylacetic acid | Ethyl 2-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetate | Reformatsky Reaction | researchgate.net |
| Polyhydroxyhalohydrins | rac-3,4-trans-Dichloro-1,2,3,4-tetrahydro-2-naphthyl acetate | Stereocontrolled Synthesis | iucr.orgnih.gov |
Precursor for Advanced Synthetic Intermediates
This compound and its parent acid are frequently used as starting materials for the synthesis of more advanced and functionally rich intermediates. These intermediates are pivotal in various fields, including medicinal chemistry and materials science.
One key application is the synthesis of prodrugs. For example, 6-methoxy-2-naphthylacetic acid (6-MNA), a derivative of 2-naphthylacetic acid, is converted into a series of piperazinylalkylester prodrugs. nih.gov The synthesis involves creating bromoalkyl esters of 6-MNA, such as 2-bromoethyl 2-(6-methoxy-2-naphthyl)acetate, which then react with various substituted piperazines to yield the final prodrugs. nih.gov This process showcases the conversion of the basic naphthylacetate structure into more complex molecules designed for specific biological applications.
The compound also serves as a precursor for creating other reactive intermediates. The Arndt-Eistert reaction, a classic method for one-carbon homologation of carboxylic acids, can be used to synthesize ethyl 1-naphthylacetate (B1228651) from 1-naphthoyl chloride. orgsyn.org In a modified procedure, 1-naphthoyl chloride is first converted to 1-(diazoacetyl)naphthalene, which then undergoes a silver benzoate-catalyzed rearrangement in ethanol (B145695) to yield the final ester. orgsyn.org This positions ethyl naphthylacetate itself as a key synthetic intermediate accessible through established methodologies.
Furthermore, the naphthylacetate scaffold can be elaborated into more complex structures for biological evaluation. Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate is an example of a molecule built upon this framework, which is explored for its potential therapeutic properties. Its synthesis involves the alkylation of 2-naphthol (B1666908) with ethyl bromoacetate, followed by further functionalization, demonstrating the step-wise construction of advanced intermediates from simpler naphthyl precursors.
Table 2: Synthesis of Advanced Intermediates from Naphthylacetates
| Starting Material | Reagents | Intermediate Formed | Application | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-naphthylacetic acid | 2-Bromoethanol, EDC, DMAP | 2-Bromoethyl 2-(6-methoxy-2-naphthyl)acetate | Prodrug Synthesis | nih.gov |
| 1-Naphthoyl chloride | Diazomethane, Triethylamine (B128534), Ethanol, Silver benzoate | Ethyl 1-naphthylacetate | Arndt-Eistert Homologation | orgsyn.org |
| 2-Naphthol | Ethyl bromoacetate, Thiosemicarbazide | Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate | Synthesis of Bioactive Molecules |
Role in Ester Metathesis and Transesterification Reactions
Ester metathesis and transesterification are powerful reactions for the interconversion of esters and are widely used in both laboratory and industrial settings. While direct studies on this compound in ester metathesis are not extensively documented, the reactivity of the closely related 2-naphthyl acetate in transesterification and hydrolysis reactions provides significant insight.
Transesterification involves the exchange of the alcohol portion of an ester. The kinetics of hydrolysis, the reverse of esterification, of 2-naphthyl acetate have been studied using enzymes like α-chymotrypsin in various microemulsion systems. researchgate.net Such enzymatic processes are a form of transesterification where water acts as the nucleophile.
Chemical catalysis is also highly effective for these transformations. The acetylation of 2-naphthol with acetic acid, catalyzed by nickel nitrate (B79036), produces 2-naphthyl acetate in excellent yields. researchgate.net This reaction is essentially the reverse of transesterification with acetic acid. The study highlights that nickel nitrate is a superior catalyst compared to other nickel salts for this transformation. researchgate.net Heterogeneous catalysts, such as Na2Si2O5, have proven effective for the transesterification of simple esters like ethyl acetate with various alcohols. ntnu.no Similarly, CaO is a robust catalyst for the high-temperature transesterification of vegetable oils with ethanol to produce fatty acid ethyl esters. nih.gov These examples establish a strong precedent for the feasibility of using this compound in similar chemically catalyzed transesterification reactions to generate other naphthylacetyl esters.
Table 3: Catalytic Systems for Transesterification and Related Reactions
| Substrate | Catalyst | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| 2-Naphthyl acetate | α-Chymotrypsin | Enzymatic Hydrolysis | Enzyme activity studied in reverse micelles. | researchgate.net |
| 2-Naphthol | Nickel nitrate | Acetylation | High selectivity and yield for 2-naphthyl acetate. | researchgate.net |
| Ethyl acetate | Na2Si2O5 | Transesterification | Effective heterogeneous catalyst for producing mono-transesterification products. | ntnu.no |
| Vegetable Oils | CaO | Transesterification | High conversion to fatty acid ethyl esters at elevated temperatures. | nih.gov |
Chiral Auxiliaries and Ligand Development Based on Naphthyl Acetate Scaffolds
The development of chiral ligands and auxiliaries is at the heart of asymmetric catalysis. The rigid, well-defined structure of the naphthalene (B1677914) core makes it an excellent scaffold for designing molecules that can effectively control the stereochemical outcome of a reaction. Derivatives of naphthylacetic acid are prominent in this area.
The carboxylate group of naphthylacetic acids can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions, making them versatile ligands for constructing metal-organic frameworks and coordination complexes. mdpi.com This coordinating ability is fundamental to their use in catalysis.
Specifically, chiral derivatives are used to induce asymmetry. For instance, (S)-2-(2-Naphthyl)glycolic acid, which can be synthesized from 2-naphthylacetic acid, is employed as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. vulcanchem.com The development of chiral ligands often involves incorporating the naphthylmethyl group. A bidentate ligand, 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine, has been synthesized and characterized, demonstrating the use of the naphthylmethyl unit as a key structural component. scholarscentral.com More complex tetradentate ligands have also been built by connecting two bidentate pyrazolyl-pyridine units to a 1,8-naphthyl core, which then form unusual dodecanuclear coordination cages with metal ions like Co(II), Cu(II), and Cd(II). nih.gov
The development of chiral ligands can also be achieved by resolving racemic mixtures using a chiral naphthyl-containing molecule. For example, a racemic bidentate phosphine (B1218219) ligand was successfully resolved by forming diastereomeric palladium(II) complexes with orthometallated (R)-dimethyl[1-(1-naphthyl)ethyl]amine as a chiral auxiliary. rsc.org This demonstrates the power of the chiral naphthyl scaffold in separating enantiomers.
Table 4: Naphthyl Acetate Scaffolds in Chiral Ligand and Auxiliary Design
| Ligand/Auxiliary Type | Scaffold Origin | Application | Key Feature | Reference |
|---|---|---|---|---|
| Bidentate N,N-Ligand | Naphthalen-2-ylmethyl group | Coordination Chemistry | Forms a pyrazolyl-pyridine ligand. | scholarscentral.com |
| Tetradentate N-donor Ligand | 1,8-Naphthyl core | Supramolecular Chemistry | Forms dodecanuclear coordination cages. | nih.gov |
| Chiral Resolving Agent | (R)-Dimethyl[1-(1-naphthyl)ethyl]amine | Asymmetric Synthesis | Separates racemic phosphine ligands via diastereomeric Pd(II) complexes. | rsc.org |
| Chiral Auxiliary | (S)-2-(2-Naphthyl)glycolic acid | Asymmetric Synthesis | Precursor for enantiopure compounds. | vulcanchem.com |
Development of Novel Synthetic Methodologies Utilizing this compound
This compound and its precursors are not only used within existing synthetic frameworks but are also central to the development of new and improved synthetic methods. These methodologies often aim for higher efficiency, better yields, milder reaction conditions, and greater environmental compatibility.
A prime example of such innovation is the ultrasonically promoted synthesis of ethyl 2-(naphthalen-2-yloxy)acetate. bcrec.id This method utilizes the reaction of β-naphthol and ethyl 2-bromoacetate under solid-liquid phase transfer catalysis conditions, significantly accelerated by ultrasound irradiation. The study found that the combination of a phase transfer catalyst (tetrabutylammonium bromide) and ultrasound resulted in a several-fold rate enhancement compared to the conventional silent reaction. bcrec.id This represents a significant methodological improvement, offering a rapid and efficient route to naphthyloxyacetates.
Improvements to classic reactions also constitute novel methodology. The synthesis of ethyl 1-naphthylacetate via a modified Arndt-Eistert reaction, which uses triethylamine in the formation of the intermediate diazo ketone, allows the reaction to be performed on a larger scale with more reproducible results than the original protocol. orgsyn.org
Furthermore, the development of environmentally friendly protocols is a major focus of modern synthetic chemistry. An efficient and selective route for the acetylation of 2-naphthol to 2-naphthyl acetate has been developed using a catalytic amount of nickel nitrate in the absence of other additives. researchgate.net This method avoids the use of stoichiometric and often corrosive reagents, offering a greener alternative for synthesizing the naphthyl acetate core structure.
Table 5: Novel Synthetic Methodologies Involving Naphthylacetates
| Methodology | Substrates | Key Innovation | Advantage | Reference |
|---|---|---|---|---|
| Ultrasound-Promoted Synthesis | β-Naphthol, Ethyl 2-bromoacetate | Use of ultrasound with phase transfer catalysis | Significant rate enhancement, high efficiency. | bcrec.id |
| Modified Arndt-Eistert Reaction | 1-Naphthoyl chloride, Diazomethane, Ethanol | Use of triethylamine to improve diazo ketone formation | More reproducible, suitable for larger scale. | orgsyn.org |
| Green Acetylation | 2-Naphthol, Acetic acid | Catalytic Nickel nitrate | High chemoselectivity, simple work-up, avoids harsh reagents. | researchgate.net |
Integration of Green Chemistry Principles in Ethyl 2 Naphthylacetate Research
Waste Prevention and Atom Economy in Production
A core tenet of green chemistry is the prevention of waste, a concept quantified by the principle of atom economy. google.com Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.comscience-revision.co.uk Ideally, reactions should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. numberanalytics.com
In the context of ethyl 2-naphthylacetate synthesis, traditional methods like the Fischer-Speier esterification of 2-naphthylacetic acid with ethanol (B145695) produce water as a byproduct. wikipedia.orgorganic-chemistry.org While this method is well-established, the formation of a byproduct inherently lowers the atom economy. revise.im Addition reactions, which have a theoretical atom economy of 100%, are the most efficient in this regard as all reactant atoms are incorporated into the product. revise.imthesciencehive.co.uk
To enhance atom economy in the production of this compound, research has explored alternative synthetic routes. For instance, the direct addition of reactants without the formation of co-products would be an ideal, though often challenging, approach. Another strategy involves identifying uses for any byproducts generated, thereby transforming potential waste into valuable materials. revise.im
The following table provides a theoretical comparison of atom economy for different types of reactions that could be conceptualized for this compound synthesis.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Fischer-Speier Esterification | 2-Naphthylacetic acid, Ethanol | This compound | Water | < 100% |
| Hypothetical Addition Reaction | Hypothetical Reactant A, Hypothetical Reactant B | This compound | None | 100% |
This table is for illustrative purposes to demonstrate the concept of atom economy.
The pursuit of higher atom economy in this compound synthesis is a continuous effort, driving innovation in reaction design and catalyst development. numberanalytics.com
Design for Safer Solvents and Auxiliaries in Synthesis and Work-up
The selection of solvents and auxiliary substances is a critical aspect of green chemistry, aiming to minimize their environmental impact and potential harm to human health. usc.edu Traditional organic solvents are often volatile, flammable, and toxic. pharmacyjournal.in Research into the synthesis of this compound has explored the use of safer alternatives.
One area of investigation involves solvent replacement. For example, solvents like benzene (B151609), a known carcinogen, can be replaced with less hazardous alternatives such as toluene. usc.edu In chromatographic purification steps, which are often necessary in synthesis, dichloromethane (B109758) can be substituted with mixtures like ethyl acetate (B1210297)/heptane or ethyl acetate/ethanol. usc.edu
Studies on the synthesis of related compounds have demonstrated the feasibility of using greener solvents. For instance, in the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, chlorobenzene (B131634) was used as the solvent. semanticscholar.org However, the principles of green chemistry encourage the exploration of more benign options. The use of biorenewable solvents, derived from plant-based materials, is a promising avenue. usc.edu Examples include ethanol, which can be produced from the fermentation of biomass, and glycerol. pharmacyjournal.innih.gov
The work-up procedure, which involves the separation and purification of the product, is another area where safer auxiliaries are important. Traditional extraction methods often use large volumes of organic solvents. Research has shown that after the synthesis of a related compound, ethyl 2-(naphthalen-2-yloxy)acetate, the work-up involved extraction with dichloromethane. semanticscholar.org Greener approaches would aim to reduce or eliminate the use of such solvents, potentially through techniques like solid-phase extraction or by designing reactions that yield a product pure enough to not require extensive purification.
The following table summarizes some common hazardous solvents and their greener alternatives relevant to the synthesis of esters.
| Hazardous Solvent | Potential Hazards | Greener Alternative(s) |
| Benzene | Carcinogen, Reproductive Toxicant | Toluene |
| Dichloromethane | Carcinogen | Ethyl acetate/Heptane, Ethyl acetate/Ethanol, 2-MeTHF |
| 1,4-Dioxane | Carcinogen, Peroxide Former | 2-MeTHF, tert-Butyl methyl ether |
| Chloroform | Carcinogen, Reproductive Toxicant | Dichloromethane (as a lesser hazard), Ethyl acetate |
Data sourced from USC Environmental Health & Safety. usc.edu
Energy Efficiency in Reaction Processes
Reducing energy consumption in chemical processes is a key principle of green chemistry, contributing to both environmental and economic sustainability. researchgate.net In the synthesis of this compound and related compounds, several strategies have been employed to improve energy efficiency.
Traditional methods for esterification, such as the Fischer-Speier reaction, often require prolonged heating under reflux conditions, typically for 1 to 10 hours at temperatures ranging from 60–110 °C. wikipedia.org This significant energy input can be a target for optimization.
One approach to enhance energy efficiency is the use of alternative energy sources, such as microwave irradiation and ultrasound. researchgate.net
Microwave-assisted synthesis can significantly reduce reaction times and, consequently, energy consumption. derpharmachemica.comajol.info For example, the synthesis of various heterocyclic compounds has been shown to be much faster under microwave irradiation compared to conventional heating. ajol.info In the synthesis of certain ester derivatives, microwave-assisted methods have been successfully employed. scielo.org.mxnih.gov
Ultrasound-assisted synthesis is another energy-efficient technique. researchgate.net The application of ultrasound can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net Studies on the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate have shown that ultrasound promotion significantly increases the reaction rate compared to conventional stirring. The reaction temperature can also influence the effectiveness of ultrasonication, with higher temperatures generally leading to increased conversion rates. semanticscholar.orghilarispublisher.com
The following table provides a comparative overview of reaction conditions for different heating methods.
| Method | Typical Reaction Time | Typical Temperature | Energy Input |
| Conventional Heating (Reflux) | 1-10 hours wikipedia.org | 60-110 °C wikipedia.org | High |
| Microwave Irradiation | Minutes derpharmachemica.comajol.info | Often higher than conventional, but for a shorter duration | Lower overall |
| Ultrasound Irradiation | Often shorter than conventional | Can be performed at lower temperatures | Lower overall |
By adopting these modern techniques, the synthesis of this compound can be made more energy-efficient, aligning with the principles of green chemistry.
Catalysis for Enhanced Selectivity and Reduced Reagent Use
Catalysis is a cornerstone of green chemistry, offering pathways to more selective reactions, reduced use of stoichiometric reagents, and milder reaction conditions. researchgate.net In the synthesis of this compound, various catalytic systems have been explored to improve efficiency and sustainability.
The classic Fischer-Speier esterification relies on strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org While effective, these can lead to challenges in separation and waste disposal. Modern approaches focus on heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused.
Phase-transfer catalysis (PTC) has emerged as a valuable technique, particularly for reactions involving immiscible reactants. ijche.com In the synthesis of a related compound, ethyl 2-(naphthalen-2-yloxy)acetate, a solid-liquid PTC system using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst was shown to significantly enhance the reaction rate. The use of a polymer-supported phase-transfer catalyst offers the additional advantage of easy recovery and reuse. hilarispublisher.com
The choice of catalyst can also influence the selectivity of a reaction, minimizing the formation of unwanted byproducts. For instance, in the acetylation of 2-naphthol (B1666908) to 2-naphthyl acetate, various nickel salts were evaluated as catalysts, with nickel nitrate (B79036) showing the best performance. researchgate.net This highlights the importance of catalyst screening to identify the most effective and selective option for a given transformation.
Recent research has also explored the use of novel coupling reagents that can mediate esterification under mild conditions. For example, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as an effective coupling reagent for the rapid synthesis of esters, including a derivative of 2-naphthylacetic acid. acs.orgnih.gov
The following table summarizes different catalytic approaches that have been or could be applied to the synthesis of this compound and related esters.
| Catalytic System | Catalyst Example | Advantages |
| Homogeneous Acid Catalysis | Sulfuric Acid, p-TsOH wikipedia.orgorganic-chemistry.org | Well-established, effective for esterification |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB) | Enhances reaction rates with immiscible reactants, milder conditions |
| Heterogeneous Catalysis | Polymer-supported catalysts hilarispublisher.com | Easy separation and reuse, reduced waste |
| Homogeneous Metal Catalysis | Nickel Nitrate researchgate.net | High selectivity, potential for milder conditions |
| Coupling Reagent-Mediated | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) acs.orgnih.gov | Rapid reaction times, mild conditions |
The development of innovative catalytic systems is crucial for advancing the green synthesis of this compound, leading to processes that are not only more efficient but also more environmentally friendly.
Use of Renewable Feedstocks and Biodegradable Products
A key goal of green chemistry is the shift from depleting fossil fuels to renewable feedstocks for the production of chemicals. greenchemistry-toolkit.org Biomass, which includes materials derived from plants and other organisms, is a primary candidate for replacing petroleum-based starting materials. greenchemistry-toolkit.org
For the synthesis of this compound, the core aromatic structure, the naphthalene (B1677914) ring system, is traditionally derived from fossil fuels. However, nature provides a rich source of aromatic compounds, such as lignin, which could potentially be converted into naphthalene derivatives through innovative biorefinery processes. greenchemistry-toolkit.org The ethanol portion of this compound is readily available from renewable resources through the fermentation of sugars derived from crops like corn, sugarcane, or switchgrass. nih.govscoular.com
The development of microbial consortia and engineered microorganisms is a promising area of research for converting renewable feedstocks into valuable chemicals. nih.gov For example, engineered strains of E. coli and Clostridium autoethanogenum have been developed to produce chemicals from CO2 and CO, respectively. nih.gov Such technologies could, in the future, provide a sustainable route to the building blocks required for this compound synthesis.
The following table illustrates the potential shift from fossil-based to renewable feedstocks for the components of this compound.
| Component | Traditional Feedstock | Potential Renewable Feedstock |
| Naphthalene moiety | Coal tar, Petroleum | Lignin, other biomass-derived aromatics |
| Ethyl group | Ethylene (from natural gas/petroleum) | Ethanol (from fermentation of biomass) nih.govscoular.com |
The transition to renewable feedstocks and the design of biodegradable products are long-term goals that require significant research and development but are essential for creating a truly sustainable chemical industry. d-nb.info
Real-Time Analysis for Pollution Prevention in Process Development
The ability to monitor a chemical reaction in real-time is a powerful tool for pollution prevention, a key principle of green chemistry. In-process monitoring allows for precise control over reaction parameters, ensuring that the reaction proceeds efficiently and minimizing the formation of byproducts and impurities. numberanalytics.com
For the synthesis of this compound, analytical techniques can be employed to track the progress of the reaction. For example, in a study on the synthesis of a related compound, ethyl 2-(4-nitrophenoxy)acetate, gas chromatography (GC) was used to monitor the reaction under pseudo-first-order conditions. ijche.com This allowed for the determination of the reaction rate and the effects of various parameters, such as temperature and catalyst loading. ijche.com
In another study on the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, the reaction progress was monitored by taking samples at regular intervals and analyzing them to determine the conversion of the starting material. This type of data is crucial for optimizing reaction conditions to maximize yield and minimize reaction time, thereby preventing waste and reducing energy consumption.
The use of an internal standard, such as biphenyl, can improve the accuracy of quantitative analysis by accounting for variations in sample injection and detector response. semanticscholar.org
Modern process analytical technology (PAT) offers a range of tools for real-time analysis, including spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, which can often be implemented directly into the reaction vessel. These techniques can provide continuous data on the concentration of reactants, products, and intermediates, allowing for dynamic control of the process.
The following table outlines analytical techniques that can be applied for real-time or in-process monitoring of this compound synthesis.
| Analytical Technique | Information Provided | Application in Process Development |
| Gas Chromatography (GC) ijche.com | Concentration of volatile reactants and products | Monitoring reaction progress, determining kinetics, optimizing conditions |
| High-Performance Liquid Chromatography (HPLC) | Concentration of non-volatile reactants and products | Monitoring reaction progress, purity analysis |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, concentration of species | Real-time monitoring of reactant consumption and product formation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, quantitative analysis | Characterization of products and byproducts, reaction monitoring |
By integrating real-time analytical methods into the development of synthetic processes for this compound, chemists can gain a deeper understanding of the reaction, leading to more efficient, controlled, and environmentally friendly manufacturing.
Advanced Analytical Methodologies for Ethyl 2 Naphthylacetate Research
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for the separation and purification of ethyl 2-naphthylacetate. The choice of technique depends on the specific analytical goal, whether it is assessing the purity of a synthesized batch, isolating it from reaction byproducts, or preparing it for further analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound and its derivatives. Purity levels as high as 97.0% have been confirmed using this technique. alfa-chemistry.com The method's strength lies in its high resolution and suitability for non-volatile compounds.
In typical research settings, a reverse-phase HPLC setup is employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For a compound structurally similar to this compound, a mobile phase consisting of an acetonitrile (B52724) and water mixture (e.g., 70:30 v/v) has proven effective, with detection commonly carried out using a UV detector at 254 nm. For related naphthyl compounds, reverse-phase columns like the Newcrom R1 have been used with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com HPLC is also used to confirm the purity of synthesized derivatives, with chromatographic purity often exceeding 98%. nih.gov
Table 1: Representative HPLC Conditions for Analysis of Naphthyl Acetate (B1210297) Compounds
| Parameter | Condition | Source |
| Technique | Reverse-Phase HPLC | |
| Stationary Phase | C18 Column | |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | |
| Detection | UV at 254 nm | |
| Application | Purity Assessment | alfa-chemistry.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for separating the target compound from volatile impurities and for quantitative analysis when coupled with a mass spectrometer.
A standard GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. population-protection.eu A common column choice is a non-polar HP-5MS (30 m x 0.25 mm). population-protection.eu The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. A typical temperature program might start at a lower temperature (e.g., 40-70°C) and gradually ramp up to a higher temperature (e.g., 280°C) to elute compounds with different volatilities. population-protection.euderpharmachemica.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. globalresearchonline.net The technique separates compounds based on their differential partitioning between a planar stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. globalresearchonline.netnih.gov
For this compound and related compounds, silica gel 60 F254 plates are commonly used as the stationary phase. nih.gov A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (e.g., 3:1 v/v), often serves as the mobile phase. After the solvent front moves up the plate, the separated spots are visualized, typically under UV light (at 254 nm) or by exposure to iodine vapors. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is used for identification. A single spot on the TLC plate is an indication of homogeneity. HPTLC offers improved separation efficiency and quantification capabilities due to the use of stationary phase plates with smaller, more uniform particle sizes. nih.gov
Table 2: Typical TLC System for this compound Analysis
| Parameter | Condition | Source |
| Stationary Phase | Silica Gel Plate (e.g., 60 F254) | nih.gov |
| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) | |
| Visualization | UV Light (254 nm) or Iodine Vapor | nih.gov |
| Application | Reaction Monitoring, Purity Screening | nih.gov |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for the analysis of this compound.
GC-MS and LC-MS/MS for Trace Analysis and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. Following separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For ethyl 2-(1-naphthyl)acetate, electron impact (EI) ionization is common, producing a characteristic fragmentation pattern. nih.gov Key mass-to-charge ratio (m/z) peaks observed include 214 (molecular ion), 141 (base peak), 142, 139, and 215. nih.gov This technique is invaluable for confirming the identity of the compound and for quantitative studies, where it can be used with an internal standard. population-protection.eu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for analyzing this compound and its potential metabolites in complex biological or environmental samples. The technique is particularly suited for compounds that are not easily analyzed by GC. Research on the parent acid, 1-naphthylacetic acid (NAA), and its amide demonstrates the power of this approach. oup.comnih.gov Using a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source, analytes can be detected with high selectivity and sensitivity. oup.com The method relies on multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked, minimizing matrix interference. researchgate.net This allows for the development of methods with low limits of detection (LOD), often in the micrograms per kilogram (µg/kg) range, and excellent linearity and recovery. oup.comnih.gov
Table 3: Mass Spectrometry Data for Ethyl 2-(1-Naphthyl)acetate
| Technique | Ionization Mode | Key m/z Peaks | Source |
| GC-MS | EI-B (Positive) | 214 (M+), 141, 142, 139, 215 | nih.gov |
Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization is a strategy used to modify the structure of an analyte to improve its analytical properties, such as volatility for GC analysis or detector response in HPLC. While this compound itself is amenable to direct analysis, its parent acid (2-naphthylacetic acid) or potential hydroxylated metabolites often require derivatization for sensitive detection.
For GC-MS analysis, the carboxyl group of the parent acid, 2-naphthylacetic acid, can be converted into an ester to increase volatility. A common derivatizing agent for acidic phytohormones like 1-naphthylacetic acid is ethyl chloroformate (ECF), which reacts with the acid in the presence of a catalyst like a pyridine-ethanol mixture. chromatographyonline.com This creates an ethyl ester derivative that is easily analyzed by GC-MS. chromatographyonline.com
For HPLC analysis, derivatization is employed to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection by UV or fluorescence detectors. This is especially useful for triterpenoids, which, like some potential metabolites of this compound, may lack a strong chromophore. nih.gov Reagents that target hydroxyl or carboxyl groups, such as those containing rhodamine or benzoacridine moieties, can be used to label the analyte, vastly improving detection sensitivity and sometimes even chromatographic separation of closely related isomers. nih.gov
In-Matrix Derivatization Techniques
In-matrix derivatization is a powerful strategy to enhance the analytical characteristics of target compounds directly within the sample matrix, often improving volatility, thermal stability, and detectability for chromatographic analysis. For compounds like this compound, this approach can be pivotal, especially when dealing with complex biological or environmental samples.
A common in-matrix derivatization approach involves the use of reagents like ethyl chloroformate (ECF). This technique has been successfully applied for the simultaneous determination of various phytohormones, including the related 1-naphthylacetic acid, in plant extracts. chromatographyonline.com The process typically involves derivatizing the analytes in an aqueous sample with ECF, followed by a simultaneous extraction technique like dispersive liquid-liquid microextraction (DLLME). chromatographyonline.com This method has proven to be both rapid and effective for analyzing phytohormones in various plant tissues, such as rice seed callus and cucumber fruits. chromatographyonline.com
Another example of in-matrix derivatization is the use of propionic anhydride (B1165640) for the ultrasensitive quantification of plasma-free metanephrines and catecholamines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method involves adding the derivatizing agent directly to the plasma sample. nih.gov The resulting propionylated derivatives exhibit increased sensitivity and specificity, allowing for the simultaneous quantification of multiple classes of amines. nih.govnih.gov This approach demonstrates that analytes present in subnanomolar concentrations can be derivatized in situ without prior sample extraction, significantly enhancing method sensitivity and selectivity. nih.govnih.gov
The key advantages of in-matrix derivatization include simplified sample preparation, reduced sample handling, and the potential for automation. However, careful optimization of reaction conditions, such as pH and reagent concentration, is critical to ensure complete and reproducible derivatization.
On-Fiber/On-Plate Derivatization for Microextraction and Bioassays
On-Fiber Derivatization
On-fiber derivatization is a specialized form of solid-phase microextraction (SPME) where the derivatization reaction occurs directly on the surface of the SPME fiber. This technique enhances both the extraction efficiency and the detectability of the analytes. The fiber is first loaded with a derivatizing reagent and then exposed to the sample. wiley-vch.denih.gov
For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) has been used as a derivatizing reagent for aldehydes on a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber. morana-rtd.com Similarly, 1-pyrenyldiazomethane (B12527) (PDAM) has been employed for the analysis of carboxylic acids using a polyacrylate (PA) fiber. morana-rtd.com The derivatized analytes are then thermally desorbed from the fiber into a gas chromatograph for analysis. nih.gov This approach has been successfully used for the analysis of a variety of compounds, including anti-inflammatory drugs in water samples and amphetamines in urine. nih.govnih.gov
The choice of fiber coating is crucial for the successful retention of the derivatizing reagent and efficient extraction of the derivatives. morana-rtd.com For example, a polyacrylate fiber is suitable for the on-fiber silylation of acidic compounds. nih.gov
On-Plate Derivatization for Bioassays
On-plate derivatization, particularly in the context of high-performance thin-layer chromatography (HPTLC), is a powerful tool for the bioactivity profiling of complex mixtures. This technique, also known as bioautography, allows for the direct detection of bioactive compounds on the HPTLC plate. researchgate.netscienceopen.com
A common application is in the screening for enzyme inhibitors. mdpi.com For example, in the detection of acetylcholinesterase (AChE) inhibitors, the developed HPTLC plate is sprayed with the enzyme and then with a substrate solution, such as α-naphthyl acetate, mixed with a chromogenic reagent like Fast Blue B salt. mdpi.comnih.gov The enzyme converts the substrate into a product that reacts with the chromogenic agent to produce a colored background. researchgate.net Zones on the plate containing enzyme inhibitors appear as colorless or white spots against the colored background. nih.govresearchgate.net This method has been used to identify AChE inhibitors in various natural extracts, including those from Pisco grape pomace and marine algae. mdpi.comnih.gov
The following table summarizes the on-plate derivatization process for AChE inhibition bioassay:
| Step | Procedure |
| 1. Development | The HPTLC plate with the separated sample extracts is developed. |
| 2. Enzyme Application | The plate is sprayed with a solution of acetylcholinesterase (AChE). |
| 3. Incubation | The plate is incubated to allow the enzyme to be active across the plate, except where inhibitors are present. |
| 4. Substrate/Chromogen Application | The plate is sprayed with a solution containing α-naphthyl acetate and Fast Blue B salt. |
| 5. Visualization | White or colorless bands appear on a purple background, indicating the zones of AChE inhibition. nih.govresearchgate.net |
This technique is highly valued for its ability to rapidly screen complex mixtures for specific biological activities, guiding the isolation of active compounds.
Biochemical Assays for Functional Characterization (e.g., enzyme inhibition studies using naphthyl acetates)
Naphthyl acetates, such as 1-naphthyl acetate (1-NA) and 2-naphthyl acetate (2-NA), are widely used as substrates in biochemical assays to characterize the function of various enzymes, particularly esterases like acetylcholinesterase (AChE). nih.gov These assays are fundamental in fields ranging from pesticide detection to drug discovery. medchemexpress.com
The principle of these assays relies on the enzymatic hydrolysis of the naphthyl acetate substrate to produce naphthol. medchemexpress.com The liberated naphthol can then be detected using various methods. In colorimetric assays, a chromogenic reagent, such as Fast Blue B salt, is often used, which reacts with naphthol to form a colored product. medchemexpress.comresearchgate.net The intensity of the color is proportional to the enzyme activity. medchemexpress.com This method is frequently employed in microplate assays for high-throughput screening. who.int
Enzyme inhibition studies often utilize these assays. The presence of an inhibitor reduces the rate of naphthyl acetate hydrolysis, leading to a decrease in the colored product formation. medchemexpress.com This principle is applied in the detection of organophosphorus and carbamate (B1207046) pesticides, which are potent inhibitors of AChE. medchemexpress.comresearchgate.net
A notable application is in the bioautographic detection of AChE inhibitors on TLC plates, where inhibitors are visualized as white spots on a purple background. researchgate.net This method allows for the rapid screening of plant extracts and other complex mixtures for potential neuroprotective compounds. mdpi.comresearchgate.net
The following table provides an overview of a typical AChE inhibition assay using 1-naphthyl acetate:
| Component | Role |
| Acetylcholinesterase (AChE) | The enzyme being assayed. |
| 1-Naphthyl Acetate | The substrate for the enzyme. medchemexpress.com |
| Test Compound | Potential inhibitor of the enzyme. |
| Fast Blue B Salt | Chromogenic reagent that reacts with the product of the enzymatic reaction (1-naphthol) to produce a colored compound. medchemexpress.com |
| Buffer | Maintains the optimal pH for the enzymatic reaction. |
Emerging Optical Detection Principles for Naphthyl Acetates (e.g., Colorimetry, Fluorescence, SERS)
The detection of naphthyl acetates and their hydrolysis products is continuously evolving, with emerging optical methods offering enhanced sensitivity, selectivity, and potential for point-of-care applications. These methods include advanced colorimetric and fluorescence-based assays, as well as Surface-Enhanced Raman Scattering (SERS). mdpi.comencyclopedia.pub
Colorimetry
Colorimetric detection remains a simple and effective method. nih.gov The reaction of naphthol, the hydrolysis product of naphthyl acetates, with a diazonium salt like Fast Blue B produces a distinct color change, which can be quantified using a spectrophotometer. medchemexpress.comresearchgate.net This principle is widely used in enzyme assays for acetyl xylan (B1165943) esterase and acetylcholinesterase. nih.govtargetmol.com
Fluorescence
Fluorescence-based methods offer higher sensitivity compared to colorimetry. nih.gov 1-Naphthyl acetate (1-NA) can serve as a fluorogenic substrate for estimating acetylcholinesterase (AChE) activity. nih.gov The enzymatic hydrolysis of 1-NA produces 1-naphthol, which is fluorescent. The increase in fluorescence intensity is directly proportional to the enzyme activity. This approach has been developed into a rapid and sensitive assay for detecting cholinesterase activity in the context of organophosphorus pesticide exposure. nih.gov
Recently, novel fluorescent probes have been designed for the sensitive and simultaneous detection of different esterases. For example, an ESIPT (excited-state intramolecular proton transfer)-based probe, HBT-NA, has been developed to detect α-naphthyl acetate esterase (α-NAE) and acid α-naphthyl acetate esterase (ANAE) with differential fluorescence signals. acs.orgnih.govacs.orgfigshare.comnih.govacs.org This probe exhibits a weak fluorescence at one wavelength, which is enhanced upon interaction with α-NAE, while emitting ratiometric fluorescence signals in the presence of ANAE at a different pH. nih.govacs.orgfigshare.com This allows for the simultaneous detection and differentiation of these two important enzymes. acs.orgnih.govacs.orgfigshare.com
Surface-Enhanced Raman Scattering (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes. rsc.orgclinmedjournals.orgnih.gov It relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. clinmedjournals.orgnih.gov
SERS has shown great promise for the detection of various hazardous chemicals, including pesticides and polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914). rsc.orgfrontiersin.orgnih.gov The technique offers fingerprint-like spectral information, providing high chemical specificity. While direct SERS detection of this compound is not widely reported, the methodology holds potential for its sensitive detection, possibly after hydrolysis to 2-naphthol (B1666908), which could then be detected on a SERS-active substrate. The development of SERS-based sensors for environmental and food safety monitoring is an active area of research. frontiersin.org
The following table summarizes the principles of these emerging optical detection methods:
| Detection Principle | Basis of Detection | Key Advantages |
| Colorimetry | Formation of a colored product upon enzymatic hydrolysis of naphthyl acetate and reaction with a chromogenic agent. medchemexpress.comresearchgate.net | Simplicity, cost-effectiveness. nih.gov |
| Fluorescence | Measurement of the fluorescence of naphthol produced by enzymatic hydrolysis or the use of specifically designed fluorescent probes. nih.govnih.gov | High sensitivity, potential for ratiometric sensing. nih.govnih.gov |
| SERS | Enhancement of the Raman scattering signal of the analyte adsorbed on a nanostructured metal surface. rsc.orgclinmedjournals.org | Ultra-high sensitivity, molecular fingerprinting for high specificity. clinmedjournals.orgnih.gov |
Explorations of Ethyl 2 Naphthylacetate in Materials Science and Chemical Biology
Chemical Biology Research Applications
Design of Bio-Inspired Synthetic Routes
The pursuit of more sustainable and efficient chemical manufacturing has led to a growing interest in bio-inspired synthetic routes. These methods, which draw inspiration from biological systems, often utilize enzymes or whole-cell biocatalysts to perform chemical transformations with high selectivity and under mild conditions. google.comelsevier.comtaylorfrancis.com The synthesis of ethyl 2-naphthylacetate is an area where such bio-inspired approaches have shown considerable promise, offering alternatives to traditional chemical methods that may require harsh reagents and complex purification steps. google.com
Bio-inspired routes for this compound primarily revolve around the enzymatic esterification of 2-naphthylacetic acid with ethanol (B145695) or the selective hydrolysis of a racemic ester mixture. google.com These processes leverage the catalytic prowess of enzymes, particularly lipases, to achieve high yields and, in the case of chiral compounds, excellent enantioselectivity. nih.gov
Enzymatic Esterification
Enzymatic esterification represents a direct and atom-economical approach to producing this compound. This method typically involves the use of a lipase (B570770) to catalyze the reaction between 2-naphthylacetic acid and ethanol. Lipases are a class of enzymes that naturally catalyze the hydrolysis of lipids but can be employed in reverse to synthesize esters in non-aqueous or low-water environments. unam.mxresearchgate.net
The choice of lipase is critical to the success of the reaction, with enzymes from different microbial sources exhibiting varying degrees of activity and stability. For instance, lipases from Candida and Pseudomonas species are frequently used in biocatalysis. nih.govresearchgate.net Immobilization of the lipase on a solid support is a common strategy to enhance its stability and facilitate its recovery and reuse, which is a key advantage for industrial applications. nih.govunam.mx
The reaction conditions, including the solvent, temperature, and water content, are carefully optimized to maximize the yield of the desired ester. unam.mxresearchgate.net Organic solvents are often used to solubilize the substrates and shift the reaction equilibrium towards ester synthesis by removing the water produced during the reaction. researchgate.net
Table 1: Research Findings on Lipase-Catalyzed Esterification of 2-Naphthylacetic Acid
| Lipase Source | Support/Immobilization | Solvent | Temperature (°C) | Key Findings |
|---|---|---|---|---|
| Thermomyces lanuginosus | Immobilized (Lipozyme TLIM) | Dimethyl sulfoxide (B87167) (DMSO) | 35 | Catalyzed asymmetric C-C Michael addition, demonstrating promiscuous activity. unam.mx |
| Candida antarctica lipase B | Immobilized (Novozym 435) | Acetonitrile (B52724) | 25 | Successfully catalyzed the polymerization of ethyl acrylate, showcasing its versatility in ester-related reactions. conicet.gov.ar |
Whole-Cell Biocatalysis
An alternative to using isolated enzymes is the application of whole-cell biocatalysis. elsevier.comtaylorfrancis.com This approach utilizes entire microbial cells, such as bacteria or yeast, that have been engineered or are naturally capable of producing the desired enzyme. nih.govnih.gov Whole-cell systems can offer several advantages, including the elimination of costly and time-consuming enzyme purification steps and the presence of a natural cellular environment that can protect the enzyme and even regenerate necessary cofactors. elsevier.comnih.govnih.gov
In the context of this compound synthesis, a whole-cell system would typically involve microorganisms that overexpress a suitable lipase. The cells are then used directly as the catalyst in the reaction mixture containing 2-naphthylacetic acid and ethanol. nih.govuni-greifswald.de
Research in whole-cell biocatalysis has demonstrated its potential for producing a variety of chemicals. nih.govnih.gov For example, E. coli cells have been used to co-express a ketoreductase and a glucose dehydrogenase for the efficient synthesis of chiral alcohols, achieving high product concentrations and space-time-yields. uni-greifswald.de Similarly, Candida tropicalis has been used for the cascade oxidation of fatty acids. uni-greifswald.de While specific examples for this compound are emerging, the principles and successes in related systems highlight the viability of this strategy. nih.govnih.gov
Table 2: Examples of Whole-Cell Biocatalysis for Related Transformations
| Microorganism | Enzyme System | Substrate | Product | Key Advantages |
|---|---|---|---|---|
| Rhodococcus rhodochrous J1 | Nitrile hydratase | Acrylonitrile | Acrylamide | High catalytic efficiency and product concentration. uni-greifswald.de |
| E. coli (recombinant) | Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | Prochiral ketone | Chiral alcohol for Atorvastatin | High efficiency and stereoselectivity. uni-greifswald.de |
The design of bio-inspired synthetic routes for this compound is an active area of research, driven by the principles of green chemistry. Both enzymatic esterification and whole-cell biocatalysis offer promising pathways to a more sustainable production of this valuable chemical compound. Continued research into novel enzymes, improved immobilization techniques, and optimized reaction conditions will further enhance the efficiency and industrial applicability of these bio-inspired methods.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-naphthylacetate, and how can reaction efficiency be validated?
this compound (CAS 2876-70-2) is typically synthesized via esterification of 2-naphthylacetic acid with ethanol under acidic catalysis. Key validation steps include:
- Purity assessment : Use HPLC or GC-MS to confirm the absence of unreacted starting materials or byproducts .
- Structural confirmation : Employ H and C NMR to verify ester bond formation (e.g., carbonyl resonance at ~170 ppm in C NMR) .
- Yield optimization : Monitor reaction kinetics via FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- UV-Vis : Detect aromatic π→π* transitions (e.g., absorption bands at 270–300 nm) for qualitative identification .
- NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.5 ppm for naphthyl protons) and ester carbonyl signals .
- Chromatography :
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients for purity assessment .
- GC-MS : Confirm molecular ion peaks (m/z 214.26) and fragmentation patterns .
Q. How can researchers ensure reproducibility in this compound synthesis?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Document detailed experimental procedures, including catalyst concentration, temperature, and solvent ratios .
- Provide raw spectral data (e.g., NMR, IR) in supplementary materials for cross-validation .
- Use standardized reference compounds (e.g., 2-naphthylacetic acid) to calibrate analytical instruments .
Advanced Research Questions
Q. What computational methods are suitable for predicting this compound’s thermodynamic properties?
- Density Functional Theory (DFT) : Calculate enthalpy of formation (ΔH) and Gibbs free energy using B3LYP/6-311++G** basis sets. Compare results with experimental data (e.g., ΔH ≈ −789.6 kJ/mol from group contribution methods) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethyl lactate) to predict solubility and diffusion coefficients .
Q. How do host-guest interactions with γ-cyclodextrin enhance this compound’s fluorescence properties?
- Excimer Formation : Cation-charged γ-cyclodextrin promotes 1:2 complexation via electrostatic interactions, increasing excimer fluorescence intensity. Monitor using fluorescence spectroscopy (λ ~ 400 nm) .
- Binding Affinity : Use isothermal titration calorimetry (ITC) or Job’s plot analysis to quantify association constants (K) .
Q. How can researchers resolve contradictions in reported physicochemical data for this compound?
- Data Harmonization : Cross-reference experimental conditions (e.g., solvent polarity, temperature) with theoretical models. For example, discrepancies in logP values (~2.94) may arise from differences in octanol-water partitioning protocols .
- Meta-Analysis : Apply statistical tools (e.g., weighted averages) to reconcile variations in melting/boiling points reported across databases .
Q. What strategies optimize this compound’s stability in polymer matrices?
- Plasticizer Compatibility : Screen polymer blends (e.g., poly(ethyl acrylate)) using differential scanning calorimetry (DSC) to assess glass transition temperature (T) shifts .
- Accelerated Aging Studies : Expose samples to UV radiation or elevated temperatures, then quantify degradation via HPLC or FT-IR .
Methodological Tables
Key Guidelines for Researchers
- Reproducibility : Adhere to IUPAC protocols for reporting synthetic and analytical data .
- Interdisciplinary Approaches : Combine experimental (e.g., fluorescence spectroscopy) and computational (e.g., DFT) methods to address complex interactions .
- Data Transparency : Archive raw datasets in repositories like Zenodo or institutional databases to facilitate peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
